molecular formula C14H28O4 B1627309 2-Methylbutyl acetate;pentyl acetate CAS No. 1173022-93-9

2-Methylbutyl acetate;pentyl acetate

Cat. No.: B1627309
CAS No.: 1173022-93-9
M. Wt: 260.37 g/mol
InChI Key: LSUIXWQPOJYELL-UHFFFAOYSA-N
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Description

2-Methylbutyl acetate, also known as pentyl acetate, is an ester with the chemical formula C7H14O2. It is commonly found in nature and is known for its pleasant fruity odor, often associated with the smell of apples. This compound is widely used in the flavor and fragrance industry due to its appealing scent.

Scientific Research Applications

2-Methylbutyl acetate has various applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

2-Methylbutyl acetate; pentyl acetate, like other esters, has a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . It is known to have a strong nutty, banana odor and a nutty, tropical taste . It is soluble in water and alcohol and is used as a flavoring and fragrance agent .

Cellular Effects

For instance, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Methylbutyl acetate; pentyl acetate is not well-studied. Esters like 2-Methylbutyl acetate; pentyl acetate are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on the headspace analysis of a biological sample, ripe banana, which contains 2-Methylbutyl acetate; pentyl acetate, showed that the ratios of compounds present in the headspace changed significantly over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Methylbutyl acetate; pentyl acetate in animal models. A study on the percutaneous absorption of thirty-eight organic solvents, including a mixture of 2-Methylbutyl acetate and pentyl acetate, in vitro using pig skin, provides some insights .

Metabolic Pathways

Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that esters like 2-Methylbutyl acetate; pentyl acetate are miscible with most common organic solvents, but practically insoluble in water .

Subcellular Localization

Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutyl acetate can be synthesized through the esterification of acetic acid with 2-methylbutanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:

[ \text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 2-methylbutyl acetate involves the same esterification process but on a larger scale. The reaction is carried out in a reactor with continuous stirring and heating to maintain the reaction temperature. Excess acetic acid is often used to drive the reaction to completion, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, 2-methylbutyl acetate can be hydrolyzed back into acetic acid and 2-methylbutanol.

    Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted into carboxylic acids and alcohols.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4.

Major Products

    Hydrolysis: Acetic acid and 2-methylbutanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.

    Methyl butyrate: Known for its pineapple-like smell, used in flavoring and fragrance applications.

    Isopentyl acetate:

Uniqueness

2-Methylbutyl acetate is unique due to its specific fruity odor reminiscent of apples, making it particularly valuable in the flavor and fragrance industry. Its chemical structure allows for specific interactions with olfactory receptors, distinguishing it from other esters .

Properties

IUPAC Name

2-methylbutyl acetate;pentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUIXWQPOJYELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C.CCC(C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583454
Record name 2-Methylbutyl acetate--pentyl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-93-9
Record name 2-Methylbutyl acetate--pentyl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-93-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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